molecular formula C12H15BO4 B1499146 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid CAS No. 62729-39-9

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

Cat. No. B1499146
CAS RN: 62729-39-9
M. Wt: 234.06 g/mol
InChI Key: IGZPAPRBHZGJHV-UHFFFAOYSA-N
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Description

The compound “4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid” is also known as 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane . It has a molecular formula of C11H15BO2 and a molecular weight of 190.05 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to a 1,3,2-dioxaborinane ring, which is further substituted with two methyl groups . The exact mass of the compound is 234.1063391 .


Physical And Chemical Properties Analysis

This compound has a density of 1.00±0.1 g/cm3 (Predicted), a melting point of 62-66 °C (lit.), and a boiling point of 287.8±9.0 °C (Predicted) . It also has a refractive index of 1.493 .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has been utilized in Suzuki cross-coupling reactions. For instance, a study demonstrated the successful cross-coupling of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters, including 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane, to obtain biaryls in good yield. This process was optimized using anhydrous benzene at reflux and sodium phenoxide in the presence of Pd(PPh3)4 (Chaumeil, H., Signorella, S., & Drian, C. L., 2000).

Metal-Organic Frameworks (MOFs)

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has been used in the synthesis of metal-organic frameworks (MOFs). For example, a study synthesized MOFs using chiral binaphthol-like ligands of 4-(1H-imidaozol-1-yl)benzoic acid and 4-(1H-2-methylimidazol-1-yl)benzoic acid, which are related to the compound . These MOFs exhibited various interpenetrating topologies and were synthesized under solvothermal conditions (Cui, K. et al., 2011).

Fluorescence and Anion Recognition

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid derivatives have been explored for their fluorescence properties and anion recognition capabilities. For instance, 4-(N,N-dimethylamino)benzoic acid was found to be a simple chromogenic and fluorogenic anion host, showing high selectivity to divalent anions like HPO4 2- and SO4 2- over monovalent anions (Hou, X., & Kobiro, K., 2006).

Synthesis and Characterization of Complexes

The compound has been involved in the synthesis and characterization of various complexes. A study synthesized a ligand containing 2-(2,4-dioxo-4-thiophen-2-yl-butyrylamino)-benzoic acid and formed complexes with transition metal ions. These complexes were studied for their thermal analysis, molar conductivity, and antimicrobial potential (Refat, M. et al., 2021).

Safety and Hazards

The compound is classified under GHS07 for safety and hazards. It has hazard statements H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring good ventilation .

Mechanism of Action

Mode of Action

The exact mode of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid. For instance, the compound should be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO4/c1-12(2)7-16-13(17-8-12)10-5-3-9(4-6-10)11(14)15/h3-6H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZPAPRBHZGJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656960
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

CAS RN

62729-39-9
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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